molecular formula C18H17NO5S3 B2386410 Methyl 4-[(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate CAS No. 2097862-53-6

Methyl 4-[(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate

Cat. No.: B2386410
CAS No.: 2097862-53-6
M. Wt: 423.52
InChI Key: AUOYAVWUOVACHJ-UHFFFAOYSA-N
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Description

Methyl 4-[(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate is an organic compound that features a complex structure incorporating a bithiophene moiety, a hydroxyethyl group, and a sulfamoyl benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate typically involves multiple steps, starting with the preparation of the bithiophene core. One common method is the cross-coupling reaction of 2-halothiophenes to form the bithiophene structure . The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, and the sulfamoyl benzoate ester is formed through a condensation reaction involving the appropriate benzoic acid derivative and a sulfonamide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cross-coupling steps and the implementation of high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine .

Scientific Research Applications

Methyl 4-[(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate involves its interaction with specific molecular targets and pathways. The bithiophene moiety can participate in π-π stacking interactions, which are important in organic electronics. The hydroxyethyl group can form hydrogen bonds, enhancing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate is unique due to its combination of a bithiophene core with a hydroxyethyl group and a sulfamoyl benzoate ester. This combination imparts distinct electronic and chemical properties, making it valuable for specific applications in organic electronics and medicinal chemistry .

Properties

IUPAC Name

methyl 4-[[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]sulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S3/c1-24-18(21)12-2-4-14(5-3-12)27(22,23)19-10-15(20)17-7-6-16(26-17)13-8-9-25-11-13/h2-9,11,15,19-20H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOYAVWUOVACHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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